BenchChemオンラインストアへようこそ!

N-butyl-1-methylpiperidin-4-amine

Medicinal Chemistry Chemical Synthesis Quality Control

N-butyl-1-methylpiperidin-4-amine (CAS 1019619-07-8) is a synthetic 4-aminopiperidine derivative characterized by an N-butyl substitution on the exocyclic amine and an N-methyl group on the piperidine ring. With a molecular formula of C10H22N2 and a molecular weight of 170.3 g/mol, this tertiary diamine scaffold is a versatile building block in medicinal chemistry, particularly for the development of ligands targeting G protein-coupled receptors (GPCRs) and central nervous system (CNS) targets.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 1019619-07-8
Cat. No. B2950400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-1-methylpiperidin-4-amine
CAS1019619-07-8
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCCCCNC1CCN(CC1)C
InChIInChI=1S/C10H22N2/c1-3-4-7-11-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3
InChIKeyXUTYYTFCEDKHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-butyl-1-methylpiperidin-4-amine (CAS 1019619-07-8): A Key 4-Aminopiperidine Scaffold for CNS and GPCR Research Procurement


N-butyl-1-methylpiperidin-4-amine (CAS 1019619-07-8) is a synthetic 4-aminopiperidine derivative characterized by an N-butyl substitution on the exocyclic amine and an N-methyl group on the piperidine ring . With a molecular formula of C10H22N2 and a molecular weight of 170.3 g/mol, this tertiary diamine scaffold is a versatile building block in medicinal chemistry, particularly for the development of ligands targeting G protein-coupled receptors (GPCRs) and central nervous system (CNS) targets [1]. Its unique combination of substituents confers distinct lipophilicity and steric properties that differentiate it from shorter-chain analogs, making it a critical intermediate for exploring structure-activity relationships (SAR) in drug discovery campaigns .

Why N-butyl-1-methylpiperidin-4-amine Cannot Be Replaced by N-Ethyl or N-Propyl Analogs in Structure-Activity Relationship (SAR) Studies


Substituting N-butyl-1-methylpiperidin-4-amine with shorter-chain N-alkyl analogs (e.g., ethyl or propyl) or unsubstituted 4-aminopiperidines is not a scientifically sound practice in medicinal chemistry due to the profound impact of alkyl chain length on key pharmacological parameters. The N-butyl group critically modulates lipophilicity (cLogP), target binding affinity, and metabolic stability, which are all exquisitely sensitive to even single-carbon variations in the N-alkyl chain [1]. Studies on related 4-aminopiperidine series have demonstrated that the N-alkyl chain length directly correlates with in vitro potency against specific targets, with the butyl group often providing an optimal balance between hydrophobic interactions and steric fit within the target binding pocket [2]. Furthermore, the N-butyl substitution influences the compound's basicity (pKa) and solubility profile, which in turn affects its ADME properties and overall developability. Therefore, procuring the precise N-butyl derivative is essential for maintaining SAR continuity and for ensuring the reproducibility of biological results in lead optimization programs [3].

Quantitative Evidence Guide: N-butyl-1-methylpiperidin-4-amine (CAS 1019619-07-8) vs. Key Comparators


Superior Purity Profile of N-butyl-1-methylpiperidin-4-amine (98.0%) Compared to N-Ethyl Analog (97%)

For procurement in high-precision medicinal chemistry applications, N-butyl-1-methylpiperidin-4-amine is commercially available at a certified purity of 98.0% from multiple reputable suppliers, ensuring high batch-to-batch consistency for sensitive assays [1]. In contrast, the closely related N-ethyl-1-methylpiperidin-4-amine is commonly offered at a lower purity grade of 97% . This 1% absolute difference in purity, while seemingly small, translates to a significantly lower level of potentially confounding impurities in the starting material, which is critical for avoiding off-target effects or anomalous results in structure-activity relationship (SAR) studies and for ensuring the reliability of downstream synthetic transformations.

Medicinal Chemistry Chemical Synthesis Quality Control

Enhanced Lipophilicity (cLogP) of N-Butyl Derivative Drives Differential Target Engagement vs. N-Ethyl and N-Propyl Analogs

The N-butyl group in N-butyl-1-methylpiperidin-4-amine confers a significantly higher calculated lipophilicity (cLogP) compared to its N-ethyl and N-propyl counterparts, a physicochemical property directly correlated with enhanced blood-brain barrier (BBB) permeability and target residence time for CNS-active compounds [1]. While precise experimental cLogP values for this specific compound are not widely published, the incremental increase in alkyl chain length from ethyl to butyl is a well-established SAR trend that generally yields a cLogP increase of approximately 0.5–0.8 log units per additional carbon, positioning the N-butyl analog as a more favorable candidate for crossing biological membranes and engaging intracellular or CNS targets compared to its shorter-chain homologs [2].

CNS Drug Discovery GPCR Targeting Medicinal Chemistry

N-Butyl Substitution Enables Selective Serotonin/Norepinephrine Reuptake Inhibition Unattainable with Shorter Alkyl Chains

A pivotal structure-activity relationship (SAR) study on N-alkyl-N-arylmethylpiperidin-4-amines demonstrated that the N-alkyl chain length is a critical determinant of dual serotonin and norepinephrine reuptake inhibition (SNRI) activity [1]. In this series, compounds featuring the N-butyl group (specifically N-isobutyl and N-n-butyl derivatives) exhibited a favorable balance of potency against both the serotonin transporter (SERT) and the norepinephrine transporter (NET), whereas analogs with shorter N-alkyl chains (e.g., methyl, ethyl) showed a marked reduction in NET inhibitory activity or a complete loss of dual action [1]. This SAR establishes that the N-butyl group is not a generic substituent but a key pharmacophoric element for achieving the desired polypharmacology profile.

CNS Disorders Depression Neuropharmacology

Optimal Procurement and Application Scenarios for N-butyl-1-methylpiperidin-4-amine (CAS 1019619-07-8)


Lead Optimization in CNS Drug Discovery for Dual SNRI Programs

Procure N-butyl-1-methylpiperidin-4-amine as a key intermediate for synthesizing novel dual serotonin and norepinephrine reuptake inhibitors (SNRIs). The N-butyl substituent has been identified as a critical structural element for achieving balanced dual transporter inhibition, a profile unattainable with shorter alkyl chain analogs [1]. Use this compound to explore SAR around the arylmethyl group while maintaining the essential N-butyl pharmacophore for NET engagement.

Synthesis of N-Type Calcium Channel Blocker Libraries for Pain Research

Employ N-butyl-1-methylpiperidin-4-amine as a versatile building block for constructing focused libraries of 4-aminopiperidine-based N-type calcium channel antagonists. The N-butyl group provides an optimal lipophilic balance that enhances membrane permeability and target engagement, a property leveraged in the design of potent and selective N-type channel blockers for neuropathic pain [2]. Its 98.0% purity ensures high-quality library outputs with minimal impurity-derived artifacts.

GPCR Ligand Design for Enhanced CNS Exposure

Incorporate N-butyl-1-methylpiperidin-4-amine into the design of novel GPCR ligands targeting CNS disorders. The increased cLogP conferred by the N-butyl group is a strategic advantage for improving blood-brain barrier penetration, a prerequisite for achieving therapeutic concentrations in the brain [2]. This compound serves as a superior starting point compared to its N-ethyl or N-propyl counterparts for programs requiring optimized CNS exposure.

Quality Control Reference Standard for Impurity Profiling

Utilize the high-purity (98.0%) N-butyl-1-methylpiperidin-4-amine as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify low-level impurities in related 4-aminopiperidine derivatives [3]. Its well-defined purity profile and commercial availability make it an ideal standard for ensuring the quality and consistency of lead compounds in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-butyl-1-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.